molecular formula C22H23N3O4S2 B2732766 N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 325978-85-6

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2732766
CAS RN: 325978-85-6
M. Wt: 457.56
InChI Key: HTYMZRXBMTYHCT-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Metabolism and Pharmacokinetics

Research has focused on understanding the metabolic pathways of similar compounds in human liver microsomes, highlighting the role of enzymes like CYP3A4 in generating metabolites. For instance, the study on the metabolism of KRO-105714, a derivative exerting anti-atopic dermatitis activity, revealed the formation of monohydroxylated metabolites and unusual C-demethylated metabolites through CYP3A4-mediated enzymatic reactions, emphasizing the complexity of drug metabolism and the potential for similar metabolic pathways in related compounds (Min Song et al., 2014).

Synthesis and Chemical Analysis

The synthesis of novel compounds derived from related chemical structures has been explored for their potential anti-inflammatory, analgesic, and antimicrobial activities. For example, a study demonstrated the synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone, showing significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects (A. Abu‐Hashem et al., 2020).

Antimicrobial Activity

The antimicrobial properties of related compounds have also been a subject of interest. Research into new pyridine derivatives, for instance, has shown considerable antibacterial activity, underscoring the potential of such compounds in combating microbial infections (N. B. Patel & S. N. Agravat, 2009).

Crystal Structure and DFT Calculations

Understanding the crystal structure and conducting density functional theory (DFT) calculations of related compounds can provide insights into their chemical properties and reactivity. Research on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives has contributed to the understanding of their molecular structure, reactive sites, and intermolecular interactions, which are critical for designing drugs with specific properties (K. Kumara et al., 2017).

properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c1-29-18-9-5-16(6-10-18)20-15-30-22(23-20)24-21(26)17-7-11-19(12-8-17)31(27,28)25-13-3-2-4-14-25/h5-12,15H,2-4,13-14H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYMZRXBMTYHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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